molecular formula C19H14N4O2 B14882089 2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide

Cat. No.: B14882089
M. Wt: 330.3 g/mol
InChI Key: IZHFUYPLMJZADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide typically involves the condensation of a quinazolinone derivative with a quinoline derivative. The reaction conditions may include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and a catalyst, such as a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions may produce a variety of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to its biological effects.

    Pathways Involved: The compound may modulate specific signaling pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-oxoquinazolin-3(4H)-yl)-N-(quinolin-5-yl)acetamide include other quinazolinone and quinoline derivatives, such as:

  • 2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(quinolin-5-yl)acetamide
  • Quinazolinone derivatives with various substitutions

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the quinazolinone and quinoline moieties. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C19H14N4O2/c24-18(22-17-9-3-8-15-13(17)6-4-10-20-15)11-23-12-21-16-7-2-1-5-14(16)19(23)25/h1-10,12H,11H2,(H,22,24)

InChI Key

IZHFUYPLMJZADF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.